molecular formula C14H11BrClN3O2S B3679762 5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide

5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide

Cat. No.: B3679762
M. Wt: 400.7 g/mol
InChI Key: MFCCSLVKAZNNGP-UHFFFAOYSA-N
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Description

5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a chloropyridinyl group, a carbamothioyl group, and a methoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide typically involves multiple steps:

    Formation of 5-chloropyridin-2-ylamine: This intermediate can be synthesized by reacting 5-chloropyridine with ammonia under suitable conditions.

    Preparation of 5-bromo-2-methoxybenzoic acid: This can be achieved by bromination of 2-methoxybenzoic acid using bromine in the presence of a catalyst.

    Coupling Reaction: The final step involves the coupling of 5-chloropyridin-2-ylamine with 5-bromo-2-methoxybenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form larger molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.

    Oxidation Reactions: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction Products: Reduction can yield amines or other reduced forms of the compound.

Scientific Research Applications

5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of various chemicals.

Mechanism of Action

The mechanism of action of 5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-chloropyridine: A related compound with similar structural features.

    5-chloropyridin-2-ylamine: An intermediate in the synthesis of the target compound.

    2-methoxybenzamide: A simpler benzamide derivative.

Uniqueness

5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[(5-chloropyridin-2-yl)carbamothioyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrClN3O2S/c1-21-11-4-2-8(15)6-10(11)13(20)19-14(22)18-12-5-3-9(16)7-17-12/h2-7H,1H3,(H2,17,18,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCCSLVKAZNNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)C(=O)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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